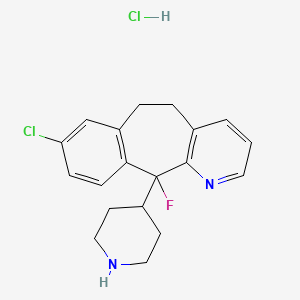

Desloratadineepimpurityahcl

Description

Global Context of Pharmaceutical Impurity Control

Globally, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent requirements for impurity management. pharmuni.compharmaffiliates.com This international emphasis on impurity control stems from the understanding that even trace amounts of impurities can potentially impact a drug's safety and effectiveness. pharmaffiliates.comfreyrsolutions.com The primary goals of this global framework are to prevent toxicity and adverse effects, ensure consistency in drug efficacy, and facilitate successful regulatory approvals for new medicines. pharmuni.com Pharmaceutical companies must navigate these complex global regulations to ensure their products are compliant in every market they enter. freyrsolutions.com This involves robust analytical testing and the implementation of comprehensive quality control strategies throughout the lifecycle of a drug product. pharmaffiliates.com

Evolution of Regulatory Frameworks in Pharmaceutical Impurity Management

The regulatory landscape for pharmaceutical impurities has evolved significantly, largely driven by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org Since its inception in 1990, the ICH has brought together regulatory authorities and the pharmaceutical industry to develop scientifically-driven guidelines. ich.org This harmonization effort aims to ensure that safe, effective, and high-quality medicines are developed and registered efficiently. ich.org

Key ICH guidelines have established the modern framework for impurity management: ich.org

ICH Q3A: First finalized in 1995 and subsequently revised, this guideline addresses impurities in new drug substances (APIs), establishing thresholds for reporting, identification, and qualification. pharmuni.comich.orggmpinsiders.compremier-research.com

ICH Q3B: This guideline focuses on impurities found in new drug products, particularly degradation products that can form during manufacturing or on storage. pharmuni.comgmpinsiders.compremier-research.com It requires monitoring and specification of these degradants. gmpinsiders.com

ICH Q3C: Provides guidance on controlling residual solvents, which are organic volatile chemicals used in the manufacturing process. ich.orggmpinsiders.com It classifies solvents based on their toxicity and sets acceptable concentration limits. gmpinsiders.com

ICH M7: A more recent guideline that provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. pharmuni.compremier-research.com Unlike Q3A and Q3B, which formally apply at the marketing approval stage, M7 applies throughout all stages of clinical development. premier-research.com

These guidelines represent a shift towards a more risk-based approach to pharmaceutical quality and have become the standard for regulatory submissions worldwide. ich.orgacs.org

| ICH Guideline | Focus Area | Primary Scope | Key Objective |

|---|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Active Pharmaceutical Ingredient (API) | Sets thresholds for reporting, identifying, and qualifying impurities from chemical synthesis. gmpinsiders.compremier-research.com |

| ICH Q3B(R2) | Impurities in New Drug Products | Finished Dosage Form | Addresses degradation products arising during manufacture or storage. gmpinsiders.compremier-research.com |

| ICH Q3C(R8) | Residual Solvents | Drug Substances, Excipients, and Products | Provides acceptable concentration limits for solvents based on toxicity. gmpinsiders.com |

| ICH M7(R1) | Mutagenic Impurities | Drug Substances and Products | Limits potential carcinogenic risk from DNA reactive impurities at all development stages. pharmuni.compremier-research.com |

Significance of Desloratadine (B1670295) Impurity Profiling within Pharmaceutical Science

Desloratadine is a major active metabolite of loratadine (B1675096) and a potent second-generation antihistamine. europa.eubch.ro The study of its impurities is of particular importance for several reasons. Desloratadine itself is known to be unstable under certain conditions, including the presence of moisture, light, and specific excipients like lactose (B1674315), which can lead to degradation. europa.eugoogle.comumlub.plscispace.com For instance, interactions with lactose can form N-formyldesloratadine through a Maillard reaction. google.comgoogle.com

The specific compound "Desloratadine Impurity A" is a key focus in the quality control of Desloratadine. However, the exact chemical identity of "Impurity A" can vary depending on the pharmacopoeial reference.

The European Pharmacopoeia (EP) identifies Desloratadine EP Impurity A as (11RS)-8-chloro-11-fluoro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo gmpinsiders.comunifiedpatents.comcyclohepta[1,2-b]pyridine. synzeal.comcleanchemlab.com This impurity is a process-related impurity that can be formed during synthesis.

Other sources identify a compound with the synonym Desloratadine Impurity A as N-Desmethyl Azatadine, which has a different chemical structure and properties. evitachem.com

This distinction highlights the complexity and critical importance of precise impurity profiling. Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying these impurities to ensure that pharmaceutical formulations meet the stringent purity standards set by regulatory agencies. bch.roevitachem.com The accurate identification and control of impurities like Desloratadine Impurity A HCl are essential for guaranteeing the quality, safety, and reliability of the final Desloratadine drug product. google.com

| Identifier | Chemical Name | Molecular Formula | CAS Number | Notes |

|---|---|---|---|---|

| Desloratadine EP Impurity A | (11RS)-8-chloro-11-fluoro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo gmpinsiders.comunifiedpatents.comcyclohepta[1,2-b]pyridine | C19H20ClFN2 | 298220-99-2 | As defined by the European Pharmacopoeia. synzeal.com Also referred to as 11-Fluoro Desloratadine. veeprho.com |

| Desloratadine Impurity A (alternative) | N-Desmethyl Azatadine; 6,11-Dihydro-11-(4-piperidinylidene)-5H-benzo gmpinsiders.comunifiedpatents.comcyclohepta[1,2-b]pyridine | C19H20N2 | 38092-95-4 | Listed by some chemical suppliers as an impurity of Desloratadine. evitachem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H21Cl2FN2 |

|---|---|

Molecular Weight |

367.3 g/mol |

IUPAC Name |

13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |

InChI |

InChI=1S/C19H20ClFN2.ClH/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15;/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2;1H |

InChI Key |

SPCDJKFZRQTXQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F.Cl |

Origin of Product |

United States |

Elucidation of Desloratadine Impurity Formation Mechanisms

Classification and Origin of Desloratadine-Related Impurities

Impurities in a drug substance can arise from various sources and are broadly categorized based on their origin. For Desloratadine (B1670295), these impurities can be classified into several key types, each with distinct formation pathways.

Synthesis-Derived Impurities

Impurities can be introduced or created at various stages of the multi-step synthesis of Desloratadine. These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents. The synthetic route chosen for Desloratadine production significantly influences the impurity profile.

A common synthesis of Desloratadine involves the hydrolysis of loratadine (B1675096). In this process, incomplete hydrolysis can result in the presence of residual loratadine as an impurity. Other synthesis pathways may involve the use of precursors like 8-chloro-5,6-dihydro-11H-benzo uspnf.comnih.govcyclohepta[1,2-b]pyridin-11-one, and its reaction with a Grignard reagent. Side reactions during these steps can lead to the formation of various impurities.

| Impurity Name | Origin |

| Loratadine | Incomplete hydrolysis of the starting material. |

| Desloratadine Methanone Impurity | By-product from an alternative reaction pathway during synthesis. |

| N-nitroso-desloratadine | Formation from the secondary amine structure of Desloratadine in the presence of nitrosating agents. |

Degradation-Derived Impurities

Desloratadine is susceptible to degradation under various stress conditions such as heat, light, oxidation, and hydrolysis across a range of pH values. These degradation products can compromise the stability and safety of the drug product.

Forced degradation studies have shown that Desloratadine is particularly unstable in the presence of dry heat and is also susceptible to oxidative and basic degradation. nih.gov Acidic, neutral, and photolytic conditions have been reported to cause less significant degradation. nih.gov

Key degradation impurities include:

Deschlorodesloratadine: This impurity is formed through the removal of the chlorine atom from the Desloratadine molecule, often prompted by oxidative stress. google.com

Dehydrodesloratadine: This impurity arises from the loss of two hydrogen atoms, leading to the formation of a double bond, and is also associated with oxidative degradation. google.com

N-formyldesloratadine: A major degradation product, its formation is often linked to interactions with certain excipients. google.com

| Degradation Condition | Resulting Impurities |

| Oxidative Stress | Deschlorodesloratadine, Dehydrodesloratadine |

| Thermal Stress | Various unspecified degradation products |

| Basic Hydrolysis | Various unspecified degradation products |

Impurities from Raw Materials and Intermediates

The quality of starting materials and intermediates used in the synthesis of Desloratadine is a critical factor in controlling the impurity profile of the final product. Impurities present in these materials can be carried through the synthetic process and end up in the final drug substance.

For instance, if the synthesis starts from loratadine, any impurities present in the loratadine raw material could potentially be carried over. Similarly, impurities in key intermediates, such as brominated analogs of the tricyclic ketone precursor, can lead to the formation of corresponding brominated Desloratadine impurities. The International Council for Harmonisation (ICH) Q11 guideline emphasizes the importance of understanding how impurities from starting materials and intermediates persist and impact the final drug substance. fda.govich.org

| Impurity Source | Potential Carry-over Impurity |

| Loratadine (starting material) | Any impurity present in the initial loratadine batch. |

| 8-bromo-5, 6-dihydro-11H-benzo uspnf.comnih.gov cyclohepta [1,2-b ] pyridin-11-one (intermediate) | Brominated Desloratadine analogs. |

Excipient-Induced Impurities

Interactions between Desloratadine and excipients used in the formulation of the final dosage form can lead to the formation of new impurities. Desloratadine, being a secondary amine, is susceptible to reactions with certain excipients, particularly reducing sugars.

The most well-documented excipient interaction is with lactose (B1674315), a common filler and binder in tablet formulations. Desloratadine can undergo a Maillard reaction with lactose, a reducing sugar, to form N-formyldesloratadine as a major degradation product. google.comgoogle.com This reaction involves the condensation of the secondary amine group of Desloratadine with the aldehyde group of lactose. The presence of moisture and elevated temperatures can accelerate this degradation pathway. google.com Stearic acid, another common lubricant, has also been implicated in the degradation of Desloratadine. google.com

| Excipient | Resulting Impurity | Reaction Mechanism |

| Lactose | N-formyldesloratadine | Maillard Reaction |

| Stearic Acid | Unspecified degradation products | Acid-catalyzed degradation |

Stereochemical Impurities Considerations

Desloratadine possesses a center of chirality, and therefore, can exist as different stereoisomers. While the commercial product is a specific enantiomer, the potential for the presence of other stereoisomers as impurities must be considered. These stereochemical impurities can arise from non-stereoselective synthesis or racemization during manufacturing or storage.

The biological activity of different enantiomers can vary significantly, with one enantiomer often being more potent or having a different pharmacological profile than the others. Therefore, controlling the stereochemical purity of Desloratadine is critical. Stereoselective synthesis methods are employed to produce the desired enantiomer in high purity. nih.gov Analytical methods, such as chiral chromatography, are essential for detecting and quantifying any unwanted stereoisomers.

Genotoxic Impurities Context

In the manufacturing and storage of pharmaceuticals, the potential for the formation of genotoxic impurities (GTIs) is a significant concern due to their ability to damage DNA, potentially leading to carcinogenesis. For Desloratadine, a notable potential genotoxic impurity is N-nitroso-desloratadine. preprints.org Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as the ICH M7(R2), to control patient exposure to such compounds by defining an acceptable daily intake (ADI). preprints.org

N-Nitroso drug substance-related impurities (NDSRIs) have raised safety concerns across the pharmaceutical industry. preprints.org While Desloratadine itself has tested negative in several genotoxicity assays, the presence of nitrosamine (B1359907) impurities, even at trace levels, requires rigorous control. usp.org Research has focused on developing sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to detect and quantify N-nitroso-desloratadine at very low levels to ensure product safety. preprints.org The potential for these impurities to form can arise from the synthesis process or degradation, particularly if there are residual nitrosating agents present under favorable conditions.

Mechanistic Pathways of Desloratadine Degradation

Desloratadine is susceptible to degradation through several mechanistic pathways, including oxidation, hydrolysis, photolysis, and thermal stress. The extent and nature of degradation are highly dependent on the specific stress conditions applied.

Oxidative Degradation Pathways (e.g., Dehydrodesloratadine Formation)

Oxidative stress is a primary pathway for Desloratadine degradation. nih.govnih.gov The molecule is prone to oxidation, which can lead to the formation of several impurities, including Dehydrodesloratadine and N-formyldesloratadine. sphinxsai.comdergipark.org.trgoogle.com Studies have shown significant degradation when Desloratadine is exposed to oxidizing agents like hydrogen peroxide. researchgate.netnih.gov

The formation of Dehydrodesloratadine involves the removal of two hydrogen atoms, leading to the formation of a double bond. Another significant oxidative degradation product is N-formyldesloratadine, which has been identified as a major degradation product, particularly in the presence of certain excipients like lactose. sphinxsai.comgoogle.com The mechanism often involves the interaction of Desloratadine with acidic excipients which promotes decomposition. sphinxsai.comdergipark.org.tr

Hydrolytic Degradation Pathways (e.g., Deschlorodesloratadine Formation)

The stability of Desloratadine to hydrolysis is subject to the pH of the environment. While some studies indicate that Desloratadine is relatively stable under neutral hydrolytic conditions nih.govnih.gov, it can degrade in the presence of acids and bases. nih.govresearchgate.net The degradation can be influenced by excipients within a formulation that may create an acidic microenvironment. google.com

Photolytic Degradation Pathways

The photostability of Desloratadine has been investigated under various conditions. Several studies report that Desloratadine is stable under photolytic degradation conditions when exposed to light as per ICH guidelines. nih.govnih.gov However, other research has demonstrated that degradation can occur upon prolonged exposure to UV light. scispace.com One study observed a color change in a Desloratadine solution after two hours of exposure to UV light, indicating a degradation process. The content of the active compound was found to decrease significantly over a 30-hour exposure period. scispace.com The mechanism of photolytic degradation often involves the generation of free radicals. ekb.eg

Thermal Degradation Pathways

Thermal stress is a significant factor in the degradation of Desloratadine. nih.govnih.gov Studies have shown that the compound is unstable in the presence of dry heat. nih.govresearchgate.net Thermogravimetric analysis has indicated that Desloratadine is stable up to 290°C, with degradation occurring in two steps beyond this temperature. researchgate.net

Heating can also induce polymorphic transformations in Desloratadine. For instance, heating can cause a change from polymorph I to a mixture of polymorphs I and III at 110°C, and to polymorph II at 159°C. tbzmed.ac.irsid.ir At higher temperatures, such as 190°C, decomposition can begin to occur. tbzmed.ac.ir The kinetics of thermal degradation have been shown to follow zero-order kinetics. researchgate.net

pH-Dependent Degradation Characteristics

The degradation of Desloratadine is notably dependent on pH. While it shows stability in neutral conditions, it is susceptible to degradation in both acidic and basic environments. nih.govscholarsresearchlibrary.comresearchgate.net

Acidic Conditions: Under acidic hydrolysis, a certain percentage of Desloratadine degradation has been observed. scholarsresearchlibrary.com The presence of acidic excipients in a formulation can promote the formation of impurities like Deschlorodesloratadine and N-formyldesloratadine. sphinxsai.comgoogle.com

Basic Conditions: Basic hydrolysis also leads to the degradation of Desloratadine. nih.govresearchgate.net The rate of degradation is generally less pronounced compared to oxidative and thermal stress but is still a critical factor to consider in formulation development. researchgate.net

The stability of Desloratadine in pharmaceutical compositions can be enhanced by using basic salts of calcium, magnesium, or aluminum to control the pH and mitigate degradation. sphinxsai.comgoogle.com

The following table summarizes the degradation of Desloratadine under various stress conditions as reported in a forced degradation study.

| Stress Condition | % Degradation of Desloratadine |

| Acid Hydrolysis | 5% |

| Base Hydrolysis | 3% |

| Peroxide (Oxidative) | 6% |

| Thermal | 5% |

Data adapted from a study on the simultaneous estimation of Desloratadine and Montelukast sodium. scholarsresearchlibrary.com

Drug-Excipient Interactions in Desloratadine Formulations

Excipients are essential components of pharmaceutical formulations, but they can also be a source of instability for the API. Desloratadine, a secondary amine, is susceptible to chemical reactions with certain excipients, leading to the formation of degradation products. google.com These interactions are influenced by factors such as the chemical nature of the excipients, moisture content, pH, temperature, and light. scirp.orgdrhothas.com

A primary pathway for Desloratadine degradation involves the Maillard reaction, a non-enzymatic browning reaction that occurs between an amino group and a reducing sugar. google.comresearchgate.net As a secondary amine, Desloratadine is prone to this reaction when formulated with reducing sugars like lactose, a common excipient in oral dosage forms. google.comdergipark.org.tr

The reaction is initiated by the condensation of the secondary amine group of Desloratadine with the aldehyde group of lactose, forming a glycosylamine. This intermediate then undergoes an Amadori rearrangement to form a more stable aminoketone. researchgate.net This pathway can ultimately lead to the formation of N-formyldesloratadine, which has been identified as a major degradation product in Desloratadine formulations containing lactose. google.comdergipark.org.trgoogle.com The presence of water and elevated temperatures can significantly accelerate this Maillard-type degradation. google.com Studies have demonstrated that in the presence of lactose, Desloratadine can degrade to form not only N-formyldesloratadine but also other impurity compounds. google.com The use of stabilizers like cyclodextrin (B1172386) has been shown to minimize the formation of N-formyldesloratadine, even when reactive excipients such as lactose are present. google.com

Table 1: Maillard Reaction with Lactose

| Reactants | Reaction Type | Key Intermediate | Major Degradation Product | Influencing Factors |

|---|---|---|---|---|

| Desloratadine (Secondary Amine) + Lactose (Reducing Sugar) | Maillard Reaction | Glycosylamine / Amadori Rearrangement Product | N-formyldesloratadine | Presence of water, elevated temperature |

Besides the well-documented Maillard reaction, other excipients and their inherent impurities can contribute to the degradation of Desloratadine.

Acidic Excipients: Desloratadine is susceptible to decomposition and oxidation in the presence of acidic excipients. This can lead to the formation of impurities such as deschlorodesloratadine and dehydrodesloratadine. dergipark.org.tr

Stearic Acid: Formulations containing stearic acid have also been shown to promote the degradation of Desloratadine, contributing to the formation of N-formyldesloratadine. dergipark.org.trgoogle.com

Excipient Impurities: Trace impurities within excipients can react with the API. For instance, one study reported that Desloratadine reacted with an isomer of acetylformoin, an impurity present in a starch excipient. scirp.orgdrhothas.com Aldehyde impurities, which can arise from the degradation of organic excipients, are particularly reactive and can cause stability issues even in trace amounts. scirp.orgdrhothas.com

To mitigate these interactions, formulation strategies include the use of basic salts of magnesium, calcium, or aluminum and the avoidance of problematic excipients like lactose and stearic acid. dergipark.org.trgoogle.com

Table 2: Excipient-Mediated Impurity Formation

| Excipient/Excipient Type | Interaction/Reaction | Resulting Impurity/Degradation |

|---|---|---|

| Acidic Excipients | Decomposition and oxidation | Deschlorodesloratadine, Dehydrodesloratadine |

| Stearic Acid | Degradation | N-formyldesloratadine |

| Starch (containing acetylformoin impurity) | Reaction with excipient impurity | Unspecified Desloratadine-adduct |

Impurity Incorporation in Desloratadine Crystallization Processes

Crystallization is a critical step in the purification of APIs, designed to separate the desired compound from impurities. However, under certain conditions, impurities can become incorporated into the crystal lattice of the final product, compromising its purity. mdpi.com The mechanism and extent of this incorporation depend on the nature of the impurity, the solvent system, and the crystallization conditions.

Co-precipitation occurs when an impurity, which would normally be soluble in the mother liquor, is incorporated into the precipitate of the main component during crystallization. This can happen through several mechanisms, including surface adsorption, occlusion, and mechanical entrapment. During the rapid growth of Desloratadine crystals, impurities present in the surrounding solution can be adsorbed onto the crystal surface and subsequently trapped within the growing crystal. mdpi.com This process is kinetically driven, and faster crystallization rates can lead to a higher degree of impurity entrapment. The concentration of the impurity in the crystallization feed solution is a key factor, as a higher concentration generally leads to greater incorporation into the final product. mdpi.com

Advanced Analytical Strategies for Desloratadine Impurity Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating impurities from the active pharmaceutical ingredient (API). The choice of technique depends on the physicochemical properties of the impurity and the API, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of Desloratadine (B1670295) and its related substances due to their high resolution, sensitivity, and versatility. bch.robvsalud.org These methods, particularly in reversed-phase mode, are adept at separating polar and non-polar compounds.

Developed methods focus on achieving baseline separation between Desloratadine, Impurity A, and other known impurities like Loratadine (B1675096) (Impurity E) and Impurity B. bch.ronih.govnih.gov Optimization of chromatographic parameters is crucial. Key parameters include the stationary phase (column), mobile phase composition, pH, flow rate, and column temperature. nih.govnih.gov For instance, a stability-indicating UPLC method was developed for Desloratadine that could resolve it from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. nih.govresearchgate.net

The use of UHPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption, which aligns with green chemistry principles. nih.gov A validated stability-indicating UPLC method for Desloratadine utilized an Acquity BEH C8 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution system. nih.gov

Below is a table summarizing typical chromatographic conditions used for the analysis of Desloratadine and its impurities.

| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |

| Column | YMC-Pack Pro C18 (150mm x 4.6mm, 3µm) nih.gov | Diamonsil BDS C18 mssm.eduresearchgate.net | Acquity BEH C8 (100mm x 2.1mm, 1.7µm) nih.govresearchgate.net |

| Mobile Phase A | 3 mM SDS, 15 mM sodium citrate (B86180) (pH 6.2), 40 mM sodium sulfate (B86663) nih.gov | 0.03 mol/l heptanesulphonic acid sodium mssm.eduresearchgate.net | 0.05 M KH2PO4 and 0.07 M triethylamine (B128534) (pH 3.0) nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile nih.gov | Methanol, Glacial Acetic Acid mssm.eduresearchgate.net | Acetonitrile, Methanol, Water (50:25:25 v/v/v) nih.govresearchgate.net |

| Elution | Gradient nih.gov | Isocratic (70:30:4 v/v) mssm.eduresearchgate.net | Gradient nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govmssm.edu | 1.0 mL/min nih.govmssm.edu | 0.4 mL/min nih.govresearchgate.net |

| Detection (UV) | 267 nm nih.gov | 247 nm mssm.eduresearchgate.net | 272 nm nih.govresearchgate.net |

| Column Temp. | 35 °C scribd.comshimadzu.com | Not Specified | 40 °C nih.govresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While Desloratadine itself has low volatility, GC can be employed for the analysis of certain impurities or degradation products, often after derivatization. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying unknown volatile or semi-volatile impurities. scispace.com Studies have utilized GC-MS to analyze the degradation of Desloratadine under stress conditions, such as exposure to UV light and heat. scispace.comresearchgate.net These analyses confirmed a significant decrease in Desloratadine content and the formation of new degradation products under UV exposure, demonstrating the utility of GC-MS in stability and forced degradation studies. scispace.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC. twistingmemoirs.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, significantly reducing the consumption of organic solvents. twistingmemoirs.com SFC offers high-speed separations and unique selectivity, often providing chromatographic profiles that are orthogonal to those obtained with RPLC. nih.govbohrium.com

For pharmaceutical impurity profiling, SFC's orthogonality is a major advantage, as it can separate impurities that co-elute in HPLC methods. nih.govvub.be Method development in SFC involves optimizing parameters such as the stationary phase, co-solvent (modifier), temperature, and back-pressure. nih.govvub.be The use of small amounts of additives in the mobile phase can have a significant impact on selectivity. nih.gov While specific applications for Desloratadine Impurity A are not extensively documented, the principles of SFC make it a highly suitable technique for its characterization, particularly for resolving it from structurally similar compounds. twistingmemoirs.comresearchgate.net

Preparative Chromatography for Impurity Isolation

To perform comprehensive structural elucidation and to confirm the identity of an impurity, it is often necessary to isolate it in a pure form. Preparative chromatography is the technique used for this purpose. It operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger sample loads.

Following a reaction to synthesize a Desloratadine impurity, the resulting crude product can be purified using techniques like column chromatography. google.comunifiedpatents.com The isolated impurity can then be used as a reference standard for developing and validating analytical methods. Furthermore, the pure compound allows for unambiguous structural characterization using spectroscopic techniques such as NMR and IR, in addition to mass spectrometry. synthinkchemicals.com

Spectroscopic and Spectrometric Elucidation Techniques

Once an impurity is separated, various techniques are used to determine its chemical structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS, GC-MS), is an indispensable tool for the identification and structural elucidation of impurities. researchgate.net It provides information about the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its structure. nih.gov

For Desloratadine, LC-MS/MS methods have been developed to quantify the parent drug and its metabolites in biological fluids, demonstrating the sensitivity of the technique. nih.govamazonaws.com In these methods, electrospray ionization (ESI) is a common technique used to generate ions. amazonaws.com The protonated molecular ion of Desloratadine is observed at an m/z of 311.03 to 311.2. nih.govamazonaws.com Tandem mass spectrometry (MS/MS) analysis shows a characteristic product ion at m/z 259.1 to 259.2, which is monitored for quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.govamazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas, thereby significantly increasing the confidence in the proposed structure of a new impurity like Desloratadine Impurity A.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Desloratadine | Positive ESI | 311.03 - 311.2 | 259.1 - 259.2 | researchgate.netnih.govamazonaws.com |

| 3-Hydroxy Desloratadine | Positive ESI | 326.97 - 327.2 | 274.97 - 275.1 | nih.govamazonaws.com |

| Desloratadine-d5 (IS) | Positive ESI | 316.02 | 264.20 - 264.3 | researchgate.netnih.gov |

By combining advanced chromatographic separation with powerful spectrometric elucidation techniques, a comprehensive characterization of Desloratadine Impurity A HCl can be achieved, ensuring the quality and safety of the final drug product.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of pharmaceutical impurities. In this technique, a precursor ion corresponding to the molecule of interest is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides valuable information about the molecule's structure and connectivity.

For Desloratadine Impurity A HCl, the analysis would typically be performed using a soft ionization technique like electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ serves as the precursor ion. The fragmentation pattern observed in the MS/MS spectrum helps to confirm the core structure and the position of substituents. While specific fragmentation data for this impurity is not publicly available, the expected fragmentation pathways can be inferred based on the analysis of Desloratadine and related compounds. synzeal.comamazonaws.com Key fragmentation would likely involve the piperidine (B6355638) ring and the tricyclic core structure. This analysis is crucial for distinguishing it from other isomeric or structurally similar impurities.

Table 1: Illustrative MS/MS Fragmentation Data for Desloratadine Impurity A

| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Putative Neutral Loss |

|---|---|---|

| 331.13 | 259.08 | Loss of fluoropiperidine moiety |

Note: The m/z values are hypothetical and for illustrative purposes, based on the free base molecular weight of 330.83 g/mol .

Accurate Mass Measurement for Formula Assignment

Accurate mass measurement, typically performed using high-resolution mass spectrometry (HRMS) such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is essential for unequivocally determining the elemental composition of an unknown compound. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to within 5 parts per million, ppm), it is possible to assign a unique molecular formula.

For Desloratadine Impurity A, HRMS would be used to confirm its elemental composition of C₁₉H₂₀ClFN₂. sigmaaldrich.com The measured mass of the protonated molecule [M+H]⁺ would be compared against the theoretical mass calculated from the isotopic masses of its constituent atoms. A close match provides strong evidence for the proposed molecular formula, ruling out other potential formulas that may have the same nominal mass.

Table 2: Example of Accurate Mass Measurement for Desloratadine Impurity A

| Molecular Formula | Ion Type | Theoretical m/z | Measured m/z (Hypothetical) | Mass Accuracy (ppm) |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for impurity characterization. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their nature (e.g., aliphatic, aromatic, carbonyl).

For Desloratadine Impurity A HCl, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the tricyclic system and the aliphatic protons of the piperidine ring and the dihydro-benzo-cyclohepta bridge. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the aromatic and aliphatic carbons. The presence of fluorine would further influence the spectra, causing characteristic splitting patterns in the signals of nearby carbon and proton nuclei. While specific spectral data is proprietary to reference standard manufacturers, a general outline of expected chemical shifts can be predicted. synthinkchemicals.comglppharmastandards.com

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Desloratadine Impurity A

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| Aliphatic Bridge Protons | 2.5 - 4.0 |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Desloratadine Impurity A

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 120 - 155 |

| Aliphatic Bridge Carbons | 30 - 55 |

Two-Dimensional NMR Experiments

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei. Key experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out proton spin systems within the molecule, such as the protons on the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, for instance, linking the piperidine ring to the tricyclic core. sdsu.edu

These experiments, used in concert, allow chemists to piece together the full structure of Desloratadine Impurity A HCl and assign all the ¹H and ¹³C chemical shifts definitively.

Hyphenated Techniques (e.g., LC-NMR)

Hyphenated techniques, particularly Liquid Chromatography-NMR (LC-NMR), provide a powerful platform for the analysis of complex mixtures. This method physically couples an HPLC system to an NMR spectrometer. It allows for the chromatographic separation of impurities from the active pharmaceutical ingredient (API) and other components, followed by the direct acquisition of NMR data for the isolated compound. This is especially valuable for identifying and characterizing unstable or minor impurities that are difficult to isolate by conventional preparative chromatography. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

For Desloratadine Impurity A HCl, the IR spectrum would provide confirmatory evidence for key structural features. Characteristic absorption bands would be expected for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching from the aromatic rings, and vibrations corresponding to the C-Cl and C-F bonds. google.comresearchgate.net

Table 5: Expected Infrared Absorption Bands for Desloratadine Impurity A

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| 1600-1500 | C=C Stretch | Aromatic Ring |

| 1590-1490 | C=N Stretch | Pyridine Ring |

| 1100-1000 | C-F Stretch | Alkyl Fluoride |

Orthogonal Analytical Approaches for Comprehensive Impurity Profiling

To ensure a complete and accurate impurity profile for Desloratadine, orthogonal analytical approaches are essential. This strategy involves using multiple analytical methods with different principles of separation and detection to analyze the same sample. The goal is to minimize the risk that an impurity might co-elute with the main compound or another impurity, or remain undetected by a single method.

High-Performance Liquid Chromatography (HPLC) is a primary technique for impurity profiling. A common approach is Reverse-Phase HPLC (RP-HPLC) using a C18 column. researchgate.netrjptonline.orgasianpubs.org To achieve orthogonality, this can be paired with:

HPLC with a Different Column Chemistry: Utilizing a column with a different stationary phase, such as a phenyl or cyano column, can alter selectivity and resolve impurities that may be hidden in the primary method.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for polar impurities that are poorly retained in reverse-phase systems. A sensitive LC-MS/MS method based on HILIC has been developed for the quantification of N-nitroso-desloratadine, demonstrating the utility of alternative chromatographic modes for Desloratadine-related substances. preprints.org

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a different separation mechanism and can be used as a cost-effective and rapid screening tool. Methods for Desloratadine analysis have been established using HPTLC combined with densitometry. globalsciencebooks.infoscispace.com

Mass Spectrometry (MS) Detection: Coupling liquid chromatography with a mass spectrometer (LC-MS/MS) provides an orthogonal detection method to standard UV detection. MS detection offers high sensitivity and specificity, allowing for the identification of impurities based on their mass-to-charge ratio, which is invaluable for characterizing unknown peaks. preprints.orgijalsr.org Ultra-High-Pressure Liquid Chromatography (UPLC) combined with MS significantly improves assay performance and sample throughput. nih.gov

The combination of these techniques ensures that a wide range of potential impurities, with varying chemical properties, are effectively separated and detected, leading to a robust and comprehensive impurity profile for Desloratadine and its related substances like Impurity A.

| Analytical Technique | Principle of Separation/Detection | Application in Desloratadine Analysis |

|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity (e.g., C18 column). | Primary method for separating Desloratadine from its less polar impurities. rjptonline.orgresearchgate.net |

| HILIC | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Separation of highly polar or N-nitroso impurities in Desloratadine. preprints.org |

| HPTLC | Adsorption chromatography on a silica (B1680970) gel layer. | Rapid screening and quantitative determination of Desloratadine and its degradation products. globalsciencebooks.infoscispace.com |

| LC-MS/MS | Detection based on mass-to-charge ratio, providing structural information. | Highly sensitive and specific quantification and identification of trace-level impurities. ijper.orgnih.gov |

Method Validation for Desloratadine Impurity Analysis

Once an analytical method for Desloratadine Impurity A HCl is developed, it must be rigorously validated to ensure it is suitable for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated. researchgate.netnih.gov These parameters demonstrate that the method is reliable, reproducible, and accurate for the quantification of impurities.

The key validation characteristics include:

Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, or excipients. ijalsr.orgbch.ro Specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to ensure separation from any resulting degradants. researchgate.netiajpr.com

Linearity: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. resolian.com For Desloratadine impurity analysis, a correlation coefficient (r²) of >0.99 is typically required. asianpubs.orgresearchgate.net

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy is determined by measuring the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. resolian.com Recoveries are typically expected to be within 98-102%. ijalsr.org

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). resolian.com The relative standard deviation (%RSD) for precision studies should typically be less than 2%. rjptonline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netresolian.com For impurity analysis, the LOQ must be sufficiently low, often below the reporting threshold for impurities. asianpubs.org

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). rjptonline.orgnih.gov This provides an indication of its reliability during normal usage.

| Validation Parameter | Description | Typical Acceptance Criteria/Findings |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity of analyte peak; no interference from placebo or degradation products. ijalsr.orgbch.ro |

| Linearity | Proportionality of results to concentration. | Correlation coefficient (r²) > 0.99. asianpubs.orgresearchgate.net |

| Accuracy (% Recovery) | Closeness of test results to the true value. | 98.0% to 102.5%. scholarsresearchlibrary.com |

| Precision (% RSD) | Agreement between repeated measurements. | Repeatability and intermediate precision %RSD < 2%. rjptonline.org |

| LOQ | Lowest concentration quantifiable with accuracy and precision. | Must be at or below the reporting threshold (e.g., 0.067 µg/mL). bch.ro |

| Robustness | Resistance to small, deliberate changes in method parameters. | System suitability parameters remain within limits; %RSD < 2% for varied conditions. rjptonline.org |

Computational and in Silico Approaches in Desloratadine Impurity Research

Predictive Modeling of Desloratadine (B1670295) Degradation Pathways

Predictive modeling is a important tool in identifying potential degradation products of a drug substance under various stress conditions. Software applications that utilize knowledge-based systems can forecast degradation pathways based on the molecule's functional groups and known chemical reactions. nih.govacs.orgspringernature.com These predictions are crucial during early development to design more stable formulations and establish appropriate analytical methods.

For Desloratadine, forced degradation studies have shown its susceptibility to degradation under specific conditions, including dry heat, oxidation, and basic hydrolysis. nih.gov Photolytic and acidic conditions have been observed to cause less significant degradation. nih.gov The primary degradation products identified under these stress conditions include N-formyldesloratadine, deschlorodesloratadine, and dehydrodesloratadine. researchgate.net

In silico degradation prediction tools, such as Zeneth, work by applying a comprehensive knowledge base of chemical degradation transformations to the structure of Desloratadine. nih.govacs.org The system analyzes the molecule for susceptible functional groups and predicts the products that are likely to form under various conditions (e.g., pH, temperature, presence of oxygen, light). acs.org For example, the secondary amine in the piperidine (B6355638) ring of Desloratadine could be flagged as susceptible to oxidation, potentially leading to the formation of N-oxide impurities. Similarly, the system could predict hydrolytic cleavage or rearrangements under acidic or basic conditions. These predictions guide analytical scientists in their search for actual degradants in stability studies.

Table 1: Predicted vs. Observed Degradation of Desloratadine

| Stress Condition | Potential Degradation Pathway (In Silico Prediction) | Observed Degradants (Experimental) |

|---|---|---|

| Oxidative (e.g., H₂O₂) | N-oxidation of the piperidine ring; Aromatic ring oxidation. | Oxidative degradation products observed. nih.govlongdom.org |

| Basic Hydrolysis (e.g., NaOH) | Potential for ring cleavage or other base-catalyzed reactions. | Significant degradation observed. acs.orgnih.gov |

| Thermal (Dry Heat) | Dehydrogenation; Isomerization; Fragmentation. | Drug is extremely unstable in the presence of dry heat. nih.gov |

| Photolytic (UV Light) | Formation of photolytic adducts; Rearrangements. | Content decreases significantly with many new degradation products created. researchgate.net |

| Acidic Hydrolysis (e.g., HCl) | Potential for protonation and subsequent reactions. | Less notable degradation compared to other conditions. nih.gov |

(Quantitative) Structure-Activity Relationship [(Q)SAR] Analysis for Impurity Assessment

(Quantitative) Structure-Activity Relationship, or (Q)SAR, modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. researchgate.netnih.gov In pharmaceutical development, (Q)SAR is a critical tool for assessing the toxicological risks of impurities, particularly their potential for mutagenicity, without the need for extensive experimental testing. nih.govresearchgate.net

The International Council for Harmonisation (ICH) M7 guideline recommends the use of in silico (Q)SAR analysis for the assessment of mutagenic impurities. nih.govimmunocure.us The guideline stipulates a two-pronged approach, utilizing two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based. nih.govimmunocure.us

Expert Rule-Based Systems: These models contain knowledge derived from established chemistry principles and toxicological data. They identify specific structural fragments or "structural alerts" within a molecule (like Desloratadine Impurity A HCl) that are known to be associated with mutagenicity.

Statistical-Based Systems: These models are built from large datasets of chemicals with known experimental mutagenicity results (e.g., from the Ames test). They use statistical algorithms to correlate various molecular descriptors (e.g., electronic, steric, topological properties) with mutagenic activity and make a prediction for a new compound.

Table 2: Principles of (Q)SAR Assessment for Pharmaceutical Impurities (ICH M7)

| Principle | Description | Application to Desloratadine Impurities |

|---|---|---|

| Dual Methodology | Use of two complementary (Q)SAR models (one expert rule-based, one statistical-based) is required. immunocure.us | The structure of an impurity like Desloratadine Impurity A HCl would be evaluated by both types of models. |

| Structural Alerts | Identification of specific molecular substructures known to be linked to mutagenicity. | The models would screen the impurity's structure for any known alerts (e.g., aromatic amines, N-nitroso groups, etc.). |

| Applicability Domain | Ensuring the impurity falls within the chemical space for which the statistical model was trained and validated. wikipedia.org | The assessment would confirm if the model's training set contains compounds structurally similar to the Desloratadine impurity. |

| Expert Review | A critical scientific evaluation is required for positive, conflicting, or equivocal results to support or refute the computational prediction. researchgate.netresearchgate.net | An expert would analyze the reasoning behind a prediction, considering mechanistic plausibility and supporting data. |

| Classification | Impurities are categorized into one of five classes based on mutagenic and carcinogenic potential to determine the required control strategy. researchgate.net | The outcome of the (Q)SAR assessment would place the Desloratadine impurity into a specific class, guiding its acceptable limit in the final drug product. |

Chemometric Applications in Desloratadine Stability Studies

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. ijpsjournal.com In the context of Desloratadine stability studies, analytical techniques like UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) generate large datasets. When degradation occurs, the spectra or chromatograms of the pure drug can overlap with those of its impurities, making simple quantification challenging.

Chemometric methods, such as Principal Component Regression (PCR), Partial Least Squares (PLS), and Parallel Factor Analysis (PARAFAC), are adept at resolving these complex mixtures. researchgate.netscispace.com For instance, spectrophotometric analysis of Desloratadine in the presence of other compounds can be enhanced by chemometrics to eliminate interference from overlapping spectral bands. researchgate.net

PARAFAC is a multi-way analysis method particularly suited for handling data that has a three-dimensional structure, such as a series of absorbance spectra measured over time at different pH values. longdom.orgijsr.net This technique can decompose the complex data into the individual contributions of each chemical component (Desloratadine and its impurities), even when their spectra are highly overlapped. This allows for the simultaneous quantification of the active ingredient and its degradation products, providing a more accurate understanding of the degradation kinetics.

Table 3: Application of Chemometric Methods in Pharmaceutical Analysis

| Chemometric Method | Description | Relevance to Desloratadine Stability |

|---|---|---|

| Principal Component Analysis (PCA) | A data reduction technique that identifies the main sources of variation in a dataset. Used for exploratory data analysis. | Can be used to detect changes in the chemical system over time, indicating the progress of degradation. |

| Partial Least Squares (PLS) Regression | A regression method that relates two data matrices (e.g., spectral data and concentrations). It is robust to noisy and collinear data. researchgate.net | Can build calibration models to quantify Desloratadine in the presence of known impurities, even with spectral overlap. |

| Parallel Factor Analysis (PARAFAC) | A multi-way decomposition method for modeling three-way or higher-order data, resolving it into individual profiles (e.g., spectral, concentration). ijpsjournal.comijsr.net | Ideal for analyzing complex stability data (e.g., HPLC-DAD or fluorescence data over time) to quantify Desloratadine and unknown degradation products simultaneously. |

In Silico Assessment of Excipient Reactivity with Desloratadine

The interaction between an active pharmaceutical ingredient (API) and the excipients in a formulation can significantly impact the stability and impurity profile of the final drug product. In silico assessment of excipient reactivity is a proactive approach to identify potential incompatibilities early in the formulation design process.

Experimental studies have revealed that Desloratadine is prone to degradation in the presence of certain common excipients. For example, interactions with acidic excipients or those containing reactive functional groups, such as lactose (B1674315) and stearic acid, can lead to the formation of impurities like N-formyldesloratadine. researchgate.net This is often due to reactions like the Maillard reaction between the secondary amine of Desloratadine and the reducing sugar lactose. ijsr.net

Table 4: Excipient Interactions with Desloratadine

| Excipient | Observed/Potential Interaction with Desloratadine | Predicted In Silico Rationale |

|---|---|---|

| Lactose | Potential for Maillard reaction, leading to N-formyldesloratadine formation. researchgate.netijsr.net | The model would identify the primary/secondary amine in Desloratadine and the reducing sugar functionality in lactose as a potential reactive pair. |

| Stearic Acid | Degradation of Desloratadine observed. researchgate.netnih.gov | Acid-base reaction between the carboxylic acid of stearic acid and the basic nitrogen of Desloratadine, potentially catalyzing degradation. |

| Magnesium Stearate | Possible solid-state interaction. nih.gov | Prediction models could assess potential for ionic interactions or catalysis based on the properties of the metallic salt. |

| Microcrystalline Cellulose (B213188) | Solid-state interaction reported. nih.gov | Computational models could evaluate surface interactions and the potential for adsorption or localized pH effects. |

| Citric Acid | Used as a buffering agent, but acidic excipients can promote decomposition. researchgate.net | In silico tools can predict the impact of pH changes on Desloratadine's stability and potential acid-catalyzed degradation pathways. |

Degradation Kinetics and Stability Profiling of Desloratadine and Its Impurities

Strategic Design of Forced Degradation Studies for Desloratadine (B1670295)

The strategic design of forced degradation studies for Desloratadine is guided by International Council for Harmonisation (ICH) guidelines. oup.comnih.gov The primary objective is to induce degradation to a level that allows for the reliable detection and characterization of impurities without completely degrading the active pharmaceutical ingredient (API). ekb.eg A typical target for degradation is around 10% of the API. ekb.eg These studies are fundamental for developing stability-indicating methods (SIMs), which can effectively separate the drug from its degradation products. oup.com

The process begins with an evaluation of the drug's vulnerability to various stress factors, including hydrolytic, oxidative, photolytic, and thermal conditions. ekb.eg By systematically varying the intensity and duration of these stressors—such as the concentration of acid, base, or oxidizing agent, and the temperature and exposure time—an optimal set of conditions is established to achieve sufficient degradation. ekb.eg

Desloratadine's stability has been extensively evaluated under various environmental stress conditions to identify its degradation triggers. Research indicates that Desloratadine is particularly susceptible to degradation under thermal and oxidative stress. nih.govnih.govresearchgate.net Conversely, it demonstrates relative stability under acidic, basic, hydrolytic, and photolytic conditions. nih.gov

Hydrolysis (pH): Desloratadine shows varied stability across different pH levels. In initial tests with 0.1 N HCl at 50°C for 20 hours, no significant degradation was observed. nih.gov To induce degradation, stronger conditions of 1 N HCl at 60°C for 20 hours were required, which resulted in the formation of major degradation peaks. nih.gov In basic conditions, treatment with 0.1 N NaOH at 50°C for 20 hours led to less than 2% degradation. nih.gov Increasing the strength to 1 N NaOH at 60°C for 20 hours was necessary to achieve more significant degradation. nih.gov Other studies have noted that acidic and neutral conditions did not cause notable degradation. nih.govoup.com

Oxidants: Oxidative stress has a significant impact on Desloratadine. Treatment with 1% hydrogen peroxide at 50°C for 20 hours resulted in minimal degradation. nih.gov However, exposure to 6% hydrogen peroxide at 60°C for 20 hours led to the formation of several major degradation products. nih.gov Multiple studies confirm that Desloratadine degrades significantly under oxidative stress. nih.govnih.govresearchgate.net

Temperature (Thermal Degradation): Thermal stress is a major factor in the degradation of Desloratadine. Studies have shown that the drug is extremely unstable in the presence of dry heat. nih.govoup.comresearchgate.net This susceptibility makes thermal degradation a critical parameter to control during manufacturing and storage. nih.govresearchgate.net However, one study noted that heating a solution of Desloratadine alone did not induce a change in its content, suggesting the degradation mechanism might be complex and dependent on other factors. scispace.comumlub.pl

Light (Photolytic Degradation): Desloratadine's response to light exposure appears to be condition-dependent. Some studies report that the compound is stable under photolytic degradation conditions. nih.govnih.gov In contrast, other research involving the irradiation of Desloratadine solutions with UV light at 254 nm showed a significant decrease in the active compound's concentration over time, with content dropping to near zero after 30 hours. scispace.comumlub.pl This process also led to a color change in the solution from colorless to yellowish and the formation of many new compounds. scispace.com

The following table summarizes the findings from various forced degradation studies on Desloratadine.

| Stress Factor | Conditions | Observed Degradation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl at 60°C for 20 hr | Significant degradation with major degradation peaks. | nih.gov |

| Base Hydrolysis | 1 N NaOH at 60°C for 20 hr | Significant degradation with major degradation peaks. | nih.gov |

| Oxidation | 6% H₂O₂ at 60°C for 20 hr | Significant degradation with major degradation peaks. | nih.gov |

| Thermal (Dry Heat) | Not specified | Reported as extremely unstable. | nih.govoup.com |

| Photolytic (UV Light) | Irradiation (λ=254 nm) for 30 hr | Content decreased to almost zero; new degradation products formed. | scispace.comumlub.pl |

Quantitative Kinetic Analysis of Impurity Formation

The study of degradation kinetics provides a deeper understanding of the mechanisms of impurity formation and allows for the prediction of a drug's shelf-life. nih.govoup.com These studies determine the order of the reaction, the rate of reaction, and the reaction half-time. oup.comnih.gov

For Desloratadine, kinetic studies have been performed under various stress conditions. In a basic medium (0.1 N NaOH), the degradation was found to follow a first-order reaction. oup.com Similarly, in an acidic medium (0.1 N HCl), the degradation kinetics also followed a first-order reaction, with a calculated rate constant of 0.004 mM/h and a reaction half-time of 173.25 hours. oup.com In contrast, the drug was observed to be extremely stable in water, showing no degradation. oup.com

The following table presents the kinetic parameters for Desloratadine degradation under different conditions.

| Medium | Reaction Order | Rate Constant (k) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|

| Acidic (0.1 N HCl) | First-Order | 0.004 mM/h | 173.25 h | oup.com |

| Basic (0.1 N NaOH) | First-Order | Not Specified | Not Specified | oup.com |

| Neutral (Water) | - | No degradation observed | oup.com |

Mass Balance Considerations in Desloratadine Degradation Studies

Mass balance is a crucial aspect of forced degradation studies, serving as a reconciliation of the amount of the parent drug that has degraded and the amount of degradation products formed. sapub.orgpharmtech.com Achieving a good mass balance, where the sum of the assay of the drug and the levels of its impurities is close to 100% of the initial concentration, demonstrates the stability-indicating nature of the analytical method. sapub.org It confirms that all significant degradation products are detected and that no non-chromatophoric compounds have been formed that would go undetected by UV-based methods. pharmtech.com

In the context of Desloratadine, establishing mass balance is essential to validate that the chosen analytical method can accurately account for all related substances, including process impurities and degradation products. sapub.org This ensures the reliability of the stability data and confirms that the analytical method is specific and comprehensive. pharmtech.com When calculating mass balance, it is important to consider the molecular weights of the parent drug and the degradants, as a correction factor may be needed if they differ significantly. pharmtech.com

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is an analytical procedure used to quantify the drug substance in the presence of its impurities, and degradation products. nih.gov The development of a robust SIAM for Desloratadine is a direct outcome of forced degradation studies. Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for this purpose. nih.govresearchgate.net

These methods are designed to provide high resolution, separating the main Desloratadine peak from peaks corresponding to its impurities and various degradation products generated during stress testing. nih.govnih.gov For instance, a gradient reverse-phase UPLC method was developed using a Waters Acquity BEH C18 column, which successfully separated Desloratadine from its five known impurities within a short run time of 8 minutes. nih.gov Another RP-UPLC method utilized an Acquity BEH C8 column with a gradient mixture of a phosphate (B84403) buffer and an organic solvent mixture, achieving excellent separation of Desloratadine from its degradation products. nih.gov

The specificity of these methods is proven by subjecting Desloratadine to stress conditions of acid, base, oxidation, heat, and light, and demonstrating that all resulting degradation products are well-resolved from the parent drug and its process-related impurities, such as Impurity A and Impurity B. nih.govnih.govbch.ro Validation of these methods is performed according to ICH guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness. nih.govnih.gov

Impurity Control and Mitigation Strategies for Desloratadine

Process Development for Impurity Reduction in Desloratadine (B1670295) Synthesis

The synthesis of Desloratadine, an active pharmaceutical ingredient (API), requires rigorous control over impurities to ensure the final product's purity, safety, and efficacy. Process development plays a pivotal role in minimizing the formation of these impurities through careful consideration of raw materials, reaction conditions, and purification methods.

Raw Material Quality Assessment

The quality of starting materials and reagents is a fundamental factor in controlling the impurity profile of the final Desloratadine product. Impurities present in raw materials can be carried through the synthesis process or participate in side reactions, generating new, unwanted compounds. For instance, loratadine (B1675096) is a common starting material for Desloratadine synthesis, and its purity is critical. nih.gov A comprehensive quality assessment of all raw materials is therefore essential.

Research has shown that Desloratadine, a secondary amine, is sensitive to glucide impurities, which can be present in raw materials of polysaccharide origin like starch. nih.govgoogle.com A study identified a novel degradant formed from the reaction of desloratadine with an impurity found in starch. nih.gov

| Raw Material/Reagent | Potential Impurity Source | Impact on Desloratadine Synthesis |

| Loratadine | Related substances from its own synthesis | Can be converted to corresponding Desloratadine impurities that may be difficult to remove. nih.gov |

| Solvents | Residual water, other organic compounds | May lead to side reactions or degradation, affecting yield and purity. |

| Starch (as an excipient or raw material impurity) | Reducing sugars (e.g., maltose), acetylformoin isomers | Can react with the secondary amine of Desloratadine to form degradants like the Amadori degradant or other novel impurities. nih.gov |

Reaction Condition Optimization

Optimizing reaction conditions is a critical strategy for minimizing the formation of process-related impurities. Factors such as temperature, pH, reaction time, and the choice of solvent or catalyst can significantly influence the reaction's selectivity and prevent the generation of byproducts. In the synthesis of Desloratadine from loratadine, which often involves hydrolysis with an inorganic base, controlling these parameters is crucial. google.com Severe reaction conditions or prolonged reaction times can lead to increased impurity levels. google.com

For example, one patented method involves dissolving loratadine in an alcohol solvent and using potassium hydroxide (B78521) for a reflux reaction. The temperature is carefully controlled in a gradient change between 70-100°C to ensure the complete reaction of loratadine while minimizing degradation. google.com

| Parameter | Optimized Condition | Rationale for Impurity Reduction |

| Temperature | Gradient heating (e.g., 70°C to 100°C and back down) | Ensures complete conversion of the starting material while minimizing the formation of temperature-sensitive byproducts. google.com |

| Solvent System | 55-75% alcohol solution | Provides an optimal medium for the reaction, influencing solubility and reaction kinetics to favor the desired product. google.com |

| Reaction Time | Monitored until the reaction is complete | Prevents the formation of degradation products that can occur with unnecessarily long reaction times. google.com |

Efficient Purification Techniques

Following synthesis, efficient purification techniques are necessary to remove any remaining impurities and isolate Desloratadine of high purity. Crystallization is a common and effective method. The choice of solvent system is paramount for successful crystallization, as it must effectively separate the desired compound from its impurities.

One documented purification method involves dissolving crude Desloratadine in a mixed solvent system, such as acetone-tetrahydrofuran, at a slightly elevated temperature (40°C) and then allowing it to crystallize upon standing overnight. patsnap.com Another method utilizes ethyl acetate (B1210297) for crystallization, decolorization with activated carbon, and recrystallization to achieve a purity of over 99%. google.com

| Purification Technique | Key Parameters | Impurities Targeted |

| Recrystallization | Solvent system (e.g., Ethyl acetate; Acetone-tetrahydrofuran), Temperature, Cooling rate | Removes process-related impurities and unreacted starting materials. google.compatsnap.com |

| Decolorization | Activated carbon | Removes color-forming impurities that may have developed during synthesis. google.com |

| Column Chromatography | Stationary phase (e.g., Silica (B1680970) Gel), Mobile phase | Used for purifying crude products by separating compounds based on polarity. jocpr.com |

Formulation Design to Suppress Impurity Generation

The stability of Desloratadine can also be compromised during the formulation of the final dosage form. Therefore, careful formulation design is essential to prevent the generation of degradation impurities, ensuring the product remains stable throughout its shelf life.

Excipient Compatibility and Selection

Excipients, while inert, can interact with the API, leading to degradation. Desloratadine is known to be susceptible to decomposition in the presence of acidic excipients and can undergo degradation with common excipients like lactose (B1674315). sphinxsai.comdergipark.org.tr The interaction with lactose, a reducing sugar, can lead to the formation of N-formyldesloratadine as a major degradation product. sphinxsai.comdergipark.org.tr Compatibility studies have also shown potential solid-state interactions with microcrystalline cellulose (B213188) and stearic acid. researchgate.net

To mitigate this, formulation strategies include the avoidance of reactive excipients and the inclusion of stabilizers.

| Excipient Class | Potential Incompatibility with Desloratadine | Mitigation Strategy |

| Reducing Sugars (e.g., Lactose) | Maillard reaction with the secondary amine of Desloratadine, forming N-formyldesloratadine. google.comsphinxsai.comdergipark.org.tr | Use of non-reducing sugar diluents like mannitol (B672) or dibasic calcium phosphate (B84403). sphinxsai.comresearchgate.net |

| Acidic Excipients (e.g., Stearic Acid) | Can catalyze the decomposition and oxidation of Desloratadine. sphinxsai.comdergipark.org.tr | Avoidance of such excipients; use of alternative lubricants. |

| Oxidizing Agents | Potential to form impurities like dehydrodesloratadine. google.comsphinxsai.com | Use of effective stabilizers or antioxidants in the formulation. dergipark.org.tr |

Microenvironmental pH Management

The pH of the microenvironment within a dosage form is a critical factor for the stability of pH-sensitive drugs like Desloratadine. nih.gov An acidic microenvironment can promote the degradation of Desloratadine. sphinxsai.com Therefore, modulating and controlling this pH is an effective strategy to enhance product stability. nih.gov

This is often achieved by incorporating alkaline excipients or pH modifiers into the formulation. Basic salts of calcium, magnesium, or aluminum are used to control degradation in pharmaceutical compositions. sphinxsai.comdergipark.org.tr For liquid formulations like syrups, buffering agents such as citric acid can be used to adjust and maintain the pH in a stable range. dergipark.org.treuropa.eu In a study on Desloratadine syrup, various trial formulations were evaluated to find the optimal pH and excipient combination for minimal impurity formation over a six-month stability period. dergipark.org.tr

| pH Management Strategy | Mechanism of Action | Application Example |

| Inclusion of Alkaline Stabilizers | Creates a basic microenvironment, neutralizing acidic species and preventing acid-catalyzed degradation. | Use of dibasic calcium phosphate, magnesium oxide, or calcium carbonate in solid oral dosage forms. sphinxsai.comresearchgate.net |

| Use of Buffering Agents | Maintains the pH of a liquid formulation within a narrow, optimal range for drug stability. | Addition of citric acid to adjust the pH of a Desloratadine solution to ensure the drug is appropriately charged for bonding to a resin in orally disintegrating tablets. europa.eu |

| Selection of Appropriate Salt Form | The inherent pH of an API salt can provide an optimal microenvironmental pH, enhancing stability without additional modifiers. nih.gov | Selecting a salt of Desloratadine that naturally provides a favorable pH environment. |

Lifecycle Management of Desloratadine Impurity Profiles

The lifecycle approach begins in the early development stages, where potential impurities, including process-related impurities and degradants, are identified. For Desloratadine, this includes understanding the synthesis pathway and identifying potential byproducts. Regulatory documents indicate that the impurity profile of Desloratadine is thoroughly discussed and deemed acceptable during the approval process, with adequate in-process controls and specifications for all materials used in manufacturing. europa.eugeneesmiddeleninformatiebank.nl

A key aspect of lifecycle management is the continuous evaluation of the impurity profile based on manufacturing experience and stability studies. Stability data for Desloratadine have been used to establish a re-test period for the drug substance, ensuring its quality over time. geneesmiddeleninformatiebank.nl Any changes in the manufacturing process, raw materials, or storage conditions trigger a reassessment of the impurity profile to ensure that levels of known impurities remain within acceptable limits and that no new impurities appear.

Risk assessment is a foundational element of this lifecycle approach. It involves evaluating the potential impact of each impurity on the safety and efficacy of the drug product. For Desloratadine, studies have been conducted to understand the degradation pathways, such as the formation of N-formyldesloratadine in the presence of certain excipients like lactose. dergipark.org.tr This knowledge informs the development of robust formulations and manufacturing processes to minimize degradation. The use of well-characterized reference standards, such as for Desloratadine impurity A HCl, is essential for accurately monitoring and controlling these impurities throughout the product's lifecycle. synzeal.com

Table 1: Key Stages in Lifecycle Management of Desloratadine Impurities

| Stage | Activities | Focus for Desloratadine Impurity A HCl |

|---|---|---|

| Development | Identification of potential impurities, route scouting, initial process development, analytical method development. | Understanding the formation pathways of Impurity A during synthesis and developing specific analytical methods for its detection and quantification. |